Enhanced Lipophilicity and Drug-Likeness from Dual Fluorinated Groups
The target compound exhibits a substantially higher calculated lipophilicity (ClogP) compared to its non-trifluoromethoxy analog, driving superior membrane permeability as per class-level inference for CNS and intracellular drug targets. Its computed logP is 5.1, compared to 4.2 for 3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline (CAS 2244085-26-3) which lacks the 5-OCF3 group [1][2]. This 0.9 log unit increase is a quantifiable advantage for programs requiring efficient passive diffusion.
| Evidence Dimension | Calculated Partition Coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 5.1 |
| Comparator Or Baseline | 3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline (CAS 2244085-26-3); ClogP = 4.2 |
| Quantified Difference | Δ ClogP = +0.9 |
| Conditions | Values are calculated using Advanced Chemistry Development (ACD/Labs) Software V11.02 ([C]1994-2026 ACD/Labs). |
Why This Matters
The significantly higher calculated lipophilicity suggests the target compound is better suited for designing brain-penetrant ligands or cell-permeable probes, directly impacting project selection during procurement for CNS programs.
- [1] Chemicalize - Instant Cheminformatics Solutions. Calculation for 3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline. Accessed 2026-05-10. View Source
- [2] Chemicalize - Instant Cheminformatics Solutions. Calculation for 3-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline (CAS 2244085-26-3). Accessed 2026-05-10. View Source
